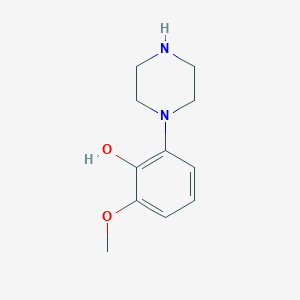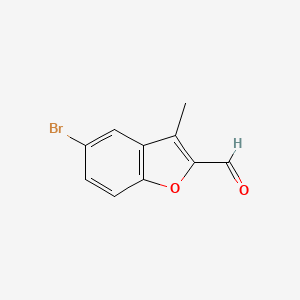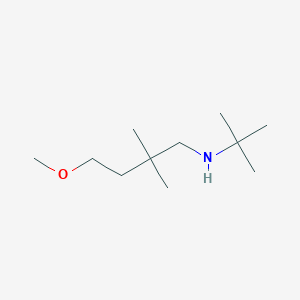![molecular formula C7H6BrN3O2S B13575801 3-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine](/img/structure/B13575801.png)
3-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine: is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by the presence of a bromine atom at the 3rd position and a methanesulfonyl group at the 6th position of the pyrazolo[1,5-a]pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: The initial step involves the formation of the pyrazolo[1,5-a]pyrimidine core through a cyclization reaction. This can be achieved by reacting appropriate precursors such as 3-aminopyrazole with a suitable aldehyde or ketone under acidic or basic conditions.
Bromination: The bromination of the pyrazolo[1,5-a]pyrimidine core is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in an organic solvent such as dichloromethane or acetonitrile.
Methanesulfonylation: The final step involves the introduction of the methanesulfonyl group. This can be achieved by reacting the brominated pyrazolo[1,5-a]pyrimidine with methanesulfonyl chloride in the presence of a base like triethylamine or pyridine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring efficient purification techniques to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3rd position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form C-C bonds.
Oxidation and Reduction: The methanesulfonyl group can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted pyrazolo[1,5-a]pyrimidines depending on the nucleophile used.
Cross-Coupling Products: Arylated or heteroarylated pyrazolo[1,5-a]pyrimidines.
Oxidation/Reduction Products: Modified pyrazolo[1,5-a]pyrimidines with altered functional groups.
Aplicaciones Científicas De Investigación
3-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing inhibitors of enzymes such as monoamine oxidase B, which is a target in neurodegenerative disorders.
Material Science: The compound’s photophysical properties make it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Research: It is used in the study of enzyme inhibition and as a potential anticancer agent due to its ability to interact with various biological targets.
Chemical Synthesis: The compound is employed in the synthesis of more complex molecules through cross-coupling reactions and other transformations.
Mecanismo De Acción
The mechanism of action of 3-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-6-methoxypyrazolo[1,5-a]pyrimidine: Similar structure but with a methoxy group instead of a methanesulfonyl group.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Contains nitro groups and amino groups, differing significantly in functional groups.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7-one: Another nitro-substituted derivative with different functional groups.
Propiedades
Fórmula molecular |
C7H6BrN3O2S |
|---|---|
Peso molecular |
276.11 g/mol |
Nombre IUPAC |
3-bromo-6-methylsulfonylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C7H6BrN3O2S/c1-14(12,13)5-2-9-7-6(8)3-10-11(7)4-5/h2-4H,1H3 |
Clave InChI |
ZYQRWPIDXVUGEA-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CN2C(=C(C=N2)Br)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Tert-butyl1-{[(tert-butoxy)carbonyl]amino}-3-formylcyclobutane-1-carboxylate](/img/structure/B13575775.png)


